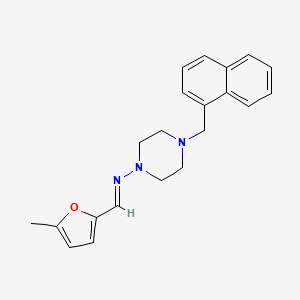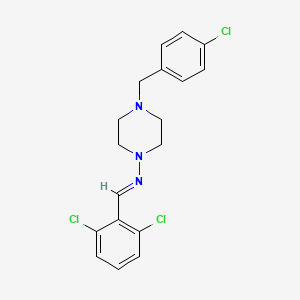![molecular formula C12H15ClN2O2 B3890453 N'-[2-(4-chlorophenyl)acetyl]butanehydrazide](/img/structure/B3890453.png)
N'-[2-(4-chlorophenyl)acetyl]butanehydrazide
Vue d'ensemble
Description
N’-[2-(4-chlorophenyl)acetyl]butanehydrazide is an organic compound that features a hydrazide functional group attached to a butane chain, with a 4-chlorophenyl group linked via an acetyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenyl)acetyl]butanehydrazide typically involves the reaction of 4-chlorophenylacetic acid with butanehydrazide under specific conditions. The process generally includes the following steps:
Formation of 4-chlorophenylacetyl chloride: This is achieved by reacting 4-chlorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a catalytic amount of dimethylformamide (DMF).
Reaction with butanehydrazide: The resulting 4-chlorophenylacetyl chloride is then reacted with butanehydrazide in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions to yield N’-[2-(4-chlorophenyl)acetyl]butanehydrazide
Industrial Production Methods
Industrial production methods for N’-[2-(4-chlorophenyl)acetyl]butanehydrazide would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-(4-chlorophenyl)acetyl]butanehydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N’-[2-(4-chlorophenyl)acetyl]butanehydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of N’-[2-(4-chlorophenyl)acetyl]butanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds with various biological molecules, potentially inhibiting or modulating their activity. This compound may also interact with enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(4-chlorophenyl)-: This compound has a similar structure but lacks the butane chain and hydrazide group.
4-Chloroacetophenone: Similar in having a 4-chlorophenyl group but differs in the functional groups attached.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Contains a 4-chlorophenyl group but has a different core structure.
Uniqueness
N’-[2-(4-chlorophenyl)acetyl]butanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the hydrazide and butane chain allows for a broader range of chemical modifications and applications compared to similar compounds .
Propriétés
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]butanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-3-11(16)14-15-12(17)8-9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUWGMBIGNMUPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B3890370.png)
![2,8-dimethyl-5-(4-nitrobenzoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3890379.png)
![4-(4-chlorobenzyl)-N-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]piperazin-1-amine](/img/structure/B3890384.png)
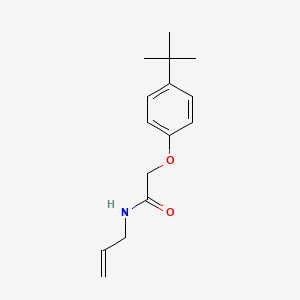
![(Z)-1-(2,4-Dichlorophenyl)-N-{4-[(4-methylphenyl)methyl]piperazin-1-YL}methanimine](/img/structure/B3890392.png)
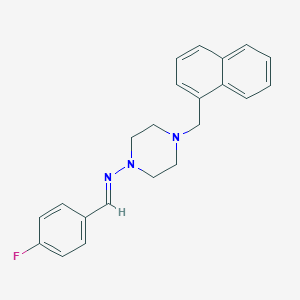
![4-((Z)-1-{[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLIDENE)-1-(4-NITROPHENYL)-3-PROPYL-1H-PYRAZOL-5-ONE](/img/structure/B3890405.png)
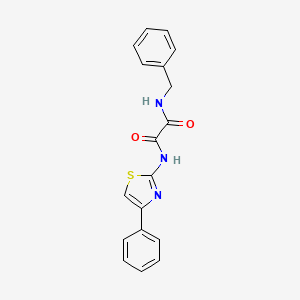
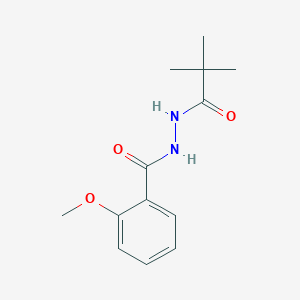
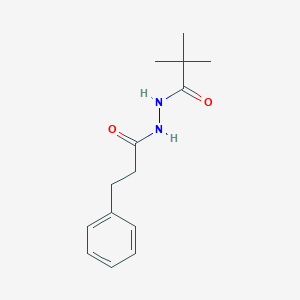
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B3890433.png)
![2-(diethylamino)ethyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890459.png)
